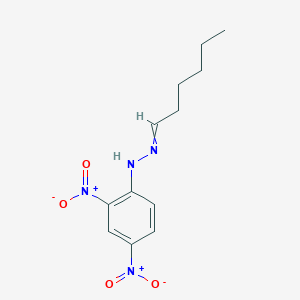

Hexanal 2,4-dinitrophenylhydrazone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Hexanal 2,4-dinitrophenylhydrazone is a compound with the molecular formula C12H16N4O4 . It is used as a standard for elemental analysis and as a pharmaceutical intermediate .

Synthesis Analysis

The synthesis of Hexanal 2,4-dinitrophenylhydrazone involves a reaction with 2,4-dinitrophenylhydrazine . The production of a yellow, orange, or red dinitrophenylhydrazone precipitate indicates a positive test .Molecular Structure Analysis

The molecular structure of Hexanal 2,4-dinitrophenylhydrazone can be represented by the InChI string:InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10 (15 (17)18)9-12 (11)16 (19)20/h6-9,14H,2-5H2,1H3 . This structure can be viewed using Java or Javascript . Chemical Reactions Analysis

The chemical reaction of Hexanal 2,4-dinitrophenylhydrazone involves a nucleophilic addition-elimination reaction. The 2,4-dinitrophenylhydrazine first adds across the carbon-oxygen double bond (the addition stage) to give an intermediate compound which then loses a molecule of water (the elimination stage) .Physical And Chemical Properties Analysis

Hexanal 2,4-dinitrophenylhydrazone has a molecular weight of 280.28 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 6 . It has a Rotatable Bond Count of 6 . The Exact Mass is 280.11715500 g/mol and the Monoisotopic Mass is 280.11715500 g/mol . The Topological Polar Surface Area is 116 Ų .Applications De Recherche Scientifique

1. Analytical Chemistry and Detection of Carbonyl Compounds

Hexanal 2,4-dinitrophenylhydrazone is utilized in the determination of carbonyl compounds through oxidative chemiluminescence. This method can be applied for assessing oxidative deterioration in various substances, such as linoleic acid, and in studying the effects of enzymes like lipoxygenase on fatty acids (Townshend, 1998).

2. Food Industry Applications

In the food industry, this compound plays a role in characterizing volatile carbonyl compounds in meat products. For example, it has been used to isolate and quantify volatile compounds from irradiated lard, contributing to the understanding of food preservation and safety (Witting & Schweigert, 1958).

3. Evaluation of Oxidative States in Food Storage

Hexanal 2,4-dinitrophenylhydrazone is instrumental in evaluating the oxidative state of foods during storage. It has been applied in methods to quantify hexanal, an indicator of lipid oxidation, in products like potato crisps, using techniques like gas chromatography and high-performance liquid chromatography (Sanches-Silva et al., 2004).

4. Chromatography and Separation Sciences

It is also significant in separation sciences, particularly in chromatography. Hexanal 2,4-dinitrophenylhydrazone is used for the separation of carbonyl compounds, aiding in the identification and analysis of various chemical substances (Corbin et al., 1960).

5. Biochemical Analysis

In biochemical analysis, this compound is used for the identification of modified peptides and lipid-protein conjugates, which are crucial in understanding oxidative stress and its biological effects (Fenaille et al., 2004).

Safety And Hazards

Hexanal 2,4-dinitrophenylhydrazone should be kept away from open flames, hot surfaces, and sources of ignition . It is recommended to take precautionary measures against static discharge . Personal protective equipment/face protection should be worn and adequate ventilation should be ensured . Contact with skin, eyes, or clothing should be avoided . Ingestion and inhalation should be avoided . Dust formation should be avoided .

Propriétés

IUPAC Name |

N-(hexylideneamino)-2,4-dinitroaniline |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16N4O4/c1-2-3-4-5-8-13-14-11-7-6-10(15(17)18)9-12(11)16(19)20/h6-9,14H,2-5H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SJUYYAXVFFVQNX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=NNC1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16N4O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40323942 |

Source

|

| Record name | 1-(2,4-Dinitrophenyl)-2-hexylidenehydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

280.28 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Hexanal 2,4-dinitrophenylhydrazone | |

CAS RN |

1527-97-5 |

Source

|

| Record name | 1-(2,4-Dinitrophenyl)-2-hexylidenehydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40323942 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hexanal 2,4-Dinitrophenylhydrazone | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.